Product packaging for Ioversol hydrolysate-1(Cat. No.:CAS No. 77868-40-7)

Ioversol hydrolysate-1

Cat. No.: B033358
CAS No.: 77868-40-7
M. Wt: 763.06 g/mol
InChI Key: ZPJJDGLVOWPGAN-UHFFFAOYSA-N
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Description

Origin and Significance of N-Desmethyl Iomeprol in Contrast Media Research

The study of N-Desmethyl Iomeprol is intrinsically linked to the lifecycle of its parent compound, Iomeprol. Its emergence as a subject of scientific inquiry is a direct result of the rigorous scrutiny applied to pharmaceutical products and their environmental impact.

Contextualization within Iodinated Contrast Media (ICM) Field

Iodinated contrast media (ICM) are a class of pharmaceutical agents essential for enhancing the visibility of internal body structures in X-ray-based imaging techniques like computed tomography (CT). Iomeprol is a non-ionic, monomeric ICM that is administered to millions of patients annually. Due to their high usage rates and chemical stability, ICM, including Iomeprol, are frequently detected in wastewater and surface water, making them a subject of environmental concern. The study of related compounds like N-Desmethyl Iomeprol is a natural extension of the research into the fate and effects of these widely used drugs.

Importance as a Transformation Product or Impurity

N-Desmethyl Iomeprol is primarily recognized in two key contexts: as a potential impurity in the manufacturing of Iomeprol and as a transformation product in the environment. During the synthesis of Iomeprol, the incomplete methylation of the precursor molecule can lead to the formation of N-Desmethyl Iomeprol as a process-related impurity.

Furthermore, once Iomeprol is excreted from the body and enters wastewater treatment systems, it can undergo various transformation processes. nih.govresearchgate.netresearchgate.net Biotransformation by microorganisms is a key pathway through which Iomeprol is altered, leading to the formation of various transformation products (TPs). researchgate.net Studies have identified several TPs of Iomeprol in environmental samples, and N-Desmethyl Iomeprol is a plausible product of demethylation reactions. Research has shown that Iomeprol can be transformed into multiple by-products in the environment. researchgate.netacs.org

Rationale for Dedicated Research on N-Desmethyl Iomeprol

The focused investigation of N-Desmethyl Iomeprol is driven by the need to ensure the purity of pharmaceutical products and to understand the environmental consequences of widespread ICM use.

Addressing Gaps in Knowledge Regarding Iomeprol's Environmental Fate and Purity Profiles

From a pharmaceutical perspective, the control of impurities is a critical aspect of drug manufacturing. The potential presence of N-Desmethyl Iomeprol as an impurity in Iomeprol necessitates the development of specific analytical methods for its detection and quantification to ensure the safety and efficacy of the final drug product.

Implications for Pharmaceutical Quality Control and Environmental Science

The study of N-Desmethyl Iomeprol has significant implications for both pharmaceutical quality control and environmental science.

For Pharmaceutical Quality Control:

Impurity Profiling: Regulatory agencies require thorough impurity profiling of all active pharmaceutical ingredients (APIs). The identification and control of N-Desmethyl Iomeprol are essential for meeting these regulatory standards.

Analytical Method Development: The need to quantify N-Desmethyl Iomeprol at low levels in the presence of a large excess of Iomeprol drives the development of highly sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Process Optimization: Understanding the formation of N-Desmethyl Iomeprol during synthesis allows for the optimization of manufacturing processes to minimize its generation.

For Environmental Science:

Environmental Monitoring: The detection of N-Desmethyl Iomeprol in environmental samples serves as an indicator of the fate and transport of Iomeprol in the water cycle.

Wastewater Treatment Efficacy: Monitoring the levels of Iomeprol and its transformation products, including N-Desmethyl Iomeprol, helps to evaluate the effectiveness of different wastewater treatment technologies in removing these persistent compounds. arviatechnology.com

Research Findings on N-Desmethyl Iomeprol

Detailed research has focused on the detection and transformation of Iomeprol and its related compounds in various matrices.

A significant study developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of four ICMs and 46 of their biotransformation products in water samples. This research highlighted the presence of Iomeprol transformation products in the urban water cycle.

Detection of Iomeprol Transformation Products in Water Samples nih.gov
Transformation ProductSample TypeDetection StatusMaximum Concentration
Iomeprol TP643WWTP Effluent, Drinking WaterDetectedNot specified in abstract
Iomeprol TP687Drinking WaterDetected500 ng/L
Biotransformation of Iomeprol researchgate.net
ParameterFinding
Extent of BiotransformationOver 90% of the initial concentration of Iomeprol was biotransformed within 49 days under experimental conditions.
Number of Transformation Products11 transformation products were detected during the biotransformation of Iomeprol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20I3N3O8 B033358 Ioversol hydrolysate-1 CAS No. 77868-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJJDGLVOWPGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447909
Record name AG-H-12138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77868-40-7
Record name AG-H-12138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Occurrence of N Desmethyl Iomeprol

Degradation and Transformation Mechanisms of Iomeprol Yielding N-Desmethyl Iomeprol

Abiotic Degradation Pathways of Iomeprol

Photolytic Degradation of Iomeprol and Potential for N-Demethylation

Iomeprol is susceptible to photodegradation when exposed to ultraviolet (UV) irradiation mdpi.com. The photolytic degradation of non-ionic iodinated contrast media (ICMs) like Iomeprol can lead to a diverse array of transformation products through various pathways. These pathways include deiodination, hydrogen abstraction, hydroxyl substitution, hydroxyl addition, dehydration, and the oxidation of alcohol groups ccspublishing.org.cn.

A key pathway observed in the advanced oxidation processes (AOPs), which encompass UV-based systems, is demethylation. For Iomeprol, studies investigating its destruction pathways in AOPs, such as UV/H₂O₂ systems, indicate that the side chain of the compound can undergo demethylation upon oxidation by hydroxyl radicals (HO•) ccspublishing.org.cn. Furthermore, de-alkylation processes have been identified in the oxidative degradation of Iomeprol, leading to the conversion of alkyl aromatic amides to aromatic carbamoyl (B1232498) structures ccspublishing.org.cnacs.org. While specific studies explicitly identifying N-Desmethyl Iomeprol as a direct photolytic degradation product of Iomeprol are limited, the general mechanism of N-demethylation is a recognized transformation pathway for non-ionic ICMs under oxidative conditions, including those induced by light ccspublishing.org.cnub.eduresearchgate.netacs.org.

Biotic (Microbial) Transformation Pathways of Iomeprol

Despite its general persistence and poor removal by conventional wastewater treatment processes, Iomeprol can undergo biotransformation through microbial activity in certain environmental settings mdpi.com.

Research has demonstrated the biotransformation of Iomeprol in aerobic soil-water and river sediment-water batch systems nih.gov. In these studies, Iomeprol was observed to transform into fifteen distinct biotransformation products (TPs) nih.gov. Among the proposed microbial transformation pathways for ICMs, the cleavage of N-C bonds, which includes deacetylation and the removal of hydroxylated propanoic acids, is a potential reaction that can explain the formation of TPs from Iomeprol nih.gov. This process is consistent with N-demethylation. Specific microbial strains, such as Pseudomonas fluorescens AR11, have been identified as capable of degrading Iomeprol mdpi.com. The occurrence of N-demethylation as a microbial transformation pathway has also been observed for other pharmaceutical compounds, where changes in substrate loading can shift preferential degradation pathways from N-oxidation to N-demethylation researchgate.net.

Environmental parameters significantly influence the rate and extent of biotransformation of pharmaceutical compounds. For instance, the biotransformation rate of certain pharmaceuticals, such as tetracycline, is affected by factors like initial pH and temperature acs.org. Studies on the microbial degradation of ICMs in moving bed biofilm reactor (MBBR) systems have been conducted at specific temperatures, typically ranging from 20–22 °C nireas-iwrc.org. Dissolved oxygen concentrations also play a crucial role in facilitating microbial degradation, with optimal ranges observed in different compartments of treatment systems (e.g., 2.0–2.5 mg/L for BOD oxidation and 4.0–4.5 mg/L for nitrification) nireas-iwrc.org. While these studies highlight the general impact of environmental conditions on ICM biotransformation, specific data detailing the direct influence of these conditions on the formation rate of N-Desmethyl Iomeprol are less extensively documented.

Environmental Occurrence and Distribution of N-Desmethyl Iomeprol

N-Desmethyl Iomeprol, as a transformation product of Iomeprol, is detected in various environmental compartments, reflecting the widespread use and subsequent release of its parent compound.

Presence in Wastewater Treatment Plant Effluents and Surface Waters

Iodinated X-ray contrast media (ICMs), including Iomeprol, are commonly found in aquatic environments, such as surface water, groundwater, and even drinking water, with concentrations reaching the low microgram per liter range nih.govresearchgate.net. Iomeprol itself has been detected in wastewater discharged from healthcare facilities at an average concentration of 702 µg L⁻¹ mdpi.com.

N-desmethyl metabolites, as a class of transformation products, have been identified in raw sewage and wastewater core.ac.uk. Furthermore, fifteen different ICM transformation products (TPs), which likely include N-Desmethyl Iomeprol, have been detected in drinking water at concentrations up to 120 ng/L nih.gov. This indicates that these metabolites can persist through various water treatment processes and enter the broader aquatic environment.

The presence of ICMs and their transformation products in environmental waters is summarized in the following table:

Compound TypeEnvironmental CompartmentConcentration Range (µg L⁻¹)Source(s)
Iomeprol (Parent)Hospital Wastewater EffluentAverage 702 mdpi.com
ICMs (General)Hospital Wastewater0.01 - 3800 mdpi.com
ICMs (General)Surface Water, Groundwater, Drinking WaterUp to low micrograms per liter nih.govresearchgate.net
ICM TPs (General)Drinking WaterUp to 0.120 nih.gov
N-desmethyl metabolites (General)Raw Sewage, WastewaterDetected core.ac.uk

Contribution from Hospital Effluents and Pharmaceutical Manufacturing

Hospital effluents represent a significant source of pharmaceuticals, including ICMs, released into the environment researchgate.netresearchgate.netresearchgate.netnih.gov. Iomeprol is largely excreted unchanged in the urine of patients after diagnostic procedures researchgate.net. This direct excretion contributes substantially to the presence of Iomeprol and its potential transformation products, like N-Desmethyl Iomeprol, in municipal wastewater systems.

Beyond hospital discharges, pharmaceutical manufacturing facilities can also be a major source of pharmaceuticals released into the environment if their effluents are not adequately treated acs.orgcore.ac.uk. N-Desmethyl Iomeprol is known to be an intermediate compound used in the synthesis and preparation of Iomeprol hsppharma.comchemicalbook.com. This direct involvement in the manufacturing process implies a potential for its release from pharmaceutical production sites, contributing to its environmental occurrence.

Fate and Transport in Aquatic Ecosystems

The environmental fate and transport of N-Desmethyl Iomeprol are influenced by its chemical properties and the prevailing conditions in aquatic ecosystems. As a transformation product of Iomeprol, its behavior often mirrors or deviates from that of its parent compound in terms of persistence, mobility, and degradation pathways.

Iomeprol is known to decompose slowly in the environment, leading to its accumulation wikipedia.org. This inherent persistence is often observed in its transformation products as well. Wastewater treatment plants (WWTPs) are primary entry points for pharmaceuticals and their metabolites into the aquatic environment, and their removal efficiency for these compounds is often limited researchgate.netresearchgate.netinterreg-central.eu. This results in the continuous discharge of both parent compounds and their transformation products into rivers, lakes, and groundwater researchgate.netresearchgate.netacs.orginterreg-central.eudanube-region.eu.

Degradation Pathways:

Photolysis: Both direct and indirect photolysis are significant abiotic degradation pathways for pharmaceuticals in surface waters researchgate.netacs.orgacs.orgresearchgate.net. Direct photolysis occurs when the compound absorbs solar light directly, while indirect photolysis involves reactions with reactive species (e.g., hydroxyl radicals, singlet oxygen) generated by photosensitizers like dissolved organic matter under sunlight researchgate.netacs.org. The susceptibility of N-Desmethyl Iomeprol to photodegradation would depend on its specific chromophores and reactivity under environmental light conditions.

Biotic Transformation: While Iomeprol itself is not metabolized in the human body, microbial communities in WWTPs and natural aquatic environments can facilitate biotransformation. N-dealkylation, including demethylation, is a common microbial transformation process for various pharmaceuticals acs.org. The extent to which N-Desmethyl Iomeprol undergoes further biodegradation in aquatic systems is a critical aspect of its environmental fate.

Advanced Oxidation Processes (AOPs): Technologies like ozonation and electrochemical dehalogenation, used in water treatment, can transform ICMs researchgate.netacs.org. While these processes aim to degrade contaminants, they can also lead to the formation of new transformation products, including those resulting from demethylation acs.org.

Mobility and Persistence:

The mobility of N-Desmethyl Iomeprol in aquatic systems is influenced by its water solubility and its affinity for sorption to organic carbon (KOC). Iomeprol is a water-soluble compound wikipedia.org, and its N-desmethyl derivative is also expected to exhibit considerable water solubility, facilitating its transport through the water column and into groundwater. Studies on other N-desmethyl metabolites of pharmaceuticals indicate varying degrees of mobility; some are predicted to be mobile, while others may be less water-soluble or have higher KOC values acs.org. The persistence of transformation products can sometimes be similar to or even greater than that of their parent compounds acs.org.

Environmental Occurrence Data (General Pharmaceuticals and TPs):

The following table illustrates the general occurrence of pharmaceuticals and their transformation products, including N-desmethyl metabolites, in various aquatic compartments, highlighting the pervasive nature of these contaminants. While specific data for N-Desmethyl Iomeprol is limited in the provided search results, its presence is inferred from the widespread detection of its parent compound and the general understanding of pharmaceutical transformation in the environment.

Compound Class / TypeEnvironmental CompartmentConcentration Range (Typical)Detection FrequencySource
Iodinated Contrast Media (ICMs)Surface Water, Wastewater, Drinking Waterng/L to µg/LReported researchgate.net researchgate.net
Pharmaceuticals (General)Groundwaters, Surface Waters, Seawater, WWTP influents/effluents, Soils, SludgesVaried (low µg/L range)Well-documented acs.org acs.org
N-Desmethyl Metabolites (e.g., antidepressants)Wastewater, Surface WaterUp to 5000 ng/L (for some)Frequently detected danube-region.eu danube-region.eu

The continuous discharge of Iomeprol and its transformation products, including N-Desmethyl Iomeprol, from WWTPs contributes to their ubiquitous presence in aquatic environments. Understanding the specific degradation pathways and environmental behavior of N-Desmethyl Iomeprol is crucial for assessing its long-term environmental impact and for developing effective remediation strategies.

Analytical Methodologies for N Desmethyl Iomeprol

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

Solid-Phase Extraction (SPE) Methods

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for the cleanup and concentration of analytes from diverse matrices prior to chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) scioninstruments.comnih.govjespublication.com. The fundamental principle of SPE involves the selective adsorption of analytes onto a solid sorbent, followed by the elution of the target compounds while leaving behind unwanted matrix components scioninstruments.comnih.gov.

The selection of an appropriate SPE sorbent is paramount and depends on the physicochemical properties of the analyte and the sample matrix scioninstruments.comjespublication.com. Common sorbent types include non-polar (e.g., C18, C8), polar, ion-exchange, and mixed-mode phases scioninstruments.comnih.gov. For N-desmethylated metabolites of various drugs, including neuroleptics, ion-exchange sorbents have been successfully employed, with elution achieved using solutions like 5% ammonia (B1221849) in methanol (B129727) researchgate.net. Similarly, for the extraction of breast cancer drugs from plasma, C8 phases with methanol as the elution solvent have demonstrated high recoveries (≥92.3%) routledge.com.

A typical SPE workflow for compounds like N-Desmethyl Iomeprol would involve several steps:

Sample Pre-treatment: Adjusting the sample pH and potentially adding organic solvents (e.g., methanol or acetonitrile) to precipitate proteins and reduce matrix viscosity, thereby optimizing analyte retention and compatibility with the sorbent scioninstruments.comresearchgate.netambeed.com.

Sorbent Conditioning: Washing the SPE cartridge with appropriate solvents (e.g., methanol followed by water) to remove manufacturing impurities and activate the sorbent bed nih.govchromatographyonline.com.

Sample Loading: Passing the prepared sample through the conditioned sorbent, allowing the analyte to be retained while much of the matrix passes through nih.govchromatographyonline.com.

Washing: Rinsing the sorbent with a weak solvent to remove co-retained interferences without eluting the target analyte scioninstruments.comambeed.com.

Elution: Using a stronger solvent or solvent mixture (e.g., methanol, acetonitrile, or mixtures with buffer/acid/base) to elute the concentrated analyte from the sorbent nih.govambeed.comchromatographyonline.com.

Given the polar and potentially ionizable nature of N-Desmethyl Iomeprol, mixed-mode or reversed-phase sorbents, possibly coupled with pH optimization during loading and elution, would likely be effective for its extraction from complex biological or environmental matrices.

Matrix Effects and Interference Mitigation

Matrix effects are a common challenge in quantitative analytical methods, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), where they can lead to signal suppression or enhancement, affecting the accuracy of quantification nih.govnih.govresearchgate.netnih.gov. These effects arise from co-eluting endogenous compounds or other xenobiotics present in the sample matrix that interfere with the ionization process of the analyte in the mass spectrometer nih.govnih.gov.

To mitigate matrix effects when analyzing N-Desmethyl Iomeprol, several strategies are employed:

Sample Preparation Optimization: Advanced SPE methods are crucial for thorough matrix removal and analyte enrichment, significantly reducing the impact of matrix components nih.govroutledge.comnih.gov. Techniques such as protein precipitation and sample dilution can also help reduce matrix viscosity and the concentration of interfering substances researchgate.net.

Isotope-Labelled Internal Standards (IS): The use of isotope-labelled internal standards is a highly effective strategy to compensate for matrix effects and variations in sample preparation and instrument response nih.govresearchgate.net. An ideal internal standard should have similar physicochemical properties to the analyte but not be present in the sample. By adding the IS at the beginning of the sample preparation, any losses or matrix-induced signal changes affecting the analyte are proportionally reflected in the IS, allowing for accurate quantification.

Chromatographic Separation: Optimizing chromatographic conditions, including column chemistry and mobile phase composition, to achieve baseline separation of the analyte from potential matrix interferences can minimize co-elution and, consequently, matrix effects nih.gov.

Dilution of Samples: In some cases, diluting the sample can reduce the concentration of matrix components to a level where their interference becomes negligible, although this may impact sensitivity.

Development and Validation of Analytical Standards for N-Desmethyl Iomeprol

The development and validation of analytical standards for N-Desmethyl Iomeprol are fundamental steps to ensure the reliability, accuracy, and consistency of any analytical method used for its detection and quantification. Analytical method validation is a systematic process that provides documented evidence that the method is suitable for its intended purpose researchgate.net.

Key validation parameters, typically guided by international guidelines such as those from the International Council for Harmonisation (ICH), include:

Accuracy: The closeness of test results obtained by the method to the true value. It is often assessed by analyzing samples spiked with known amounts of the analyte or by comparing results with a reference method scioninstruments.com.

Precision: The degree of agreement among individual test results when the method is applied repeatedly. It includes repeatability (intra-day precision, same analyst, same equipment) and intermediate precision (inter-day, different analysts, different equipment) scioninstruments.comresearchgate.net. For pharmaceuticals, a coefficient of variation (CV) or relative standard deviation (RSD) of less than 15% is often considered acceptable for repeatability and reproducibility, with some studies aiming for less than 3%.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a specified range. Linearity is typically established using a minimum of five concentrations, with a correlation coefficient (R²) often required to be ≥ 0.98 or 0.997.

Range: The interval between the upper and lower concentrations of the analyte for which the analytical method has demonstrated acceptable precision, accuracy, and linearity researchgate.net.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components scioninstruments.com.

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified nih.gov.

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy nih.gov.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

System Suitability: Tests performed before or during analysis to ensure that the chromatographic system is functioning correctly and can consistently produce results of acceptable quality.

Analytical standards themselves must be thoroughly characterized to confirm their identity, purity, and concentration. Characterization techniques include:

Spectroscopic methods: UV, IR, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Mass Spectrometry (MS): For molecular weight and fragmentation pattern confirmation.

Chromatographic methods: HPLC-UV, GC-FID, or GC-ECD to assess purity and identify impurities.

Elemental Analysis: To confirm the elemental composition.

Physical Properties: Determination of melting point, color, and odor.

Water Content: Karl Fischer titration for moisture content.

The certified purity of analytical standards, often 99% or higher, is crucial for preparing accurate calibration solutions and ensuring reliable quantitative analysis. These validated standards and methods are essential for quality control, research and development, and regulatory compliance in the analysis of N-Desmethyl Iomeprol.

Toxicological and Ecotoxicological Aspects of N Desmethyl Iomeprol

In Vitro and In Vivo Toxicological Studies

Direct toxicological studies specifically targeting N-Desmethyl Iomeprol are not extensively available in public literature. Therefore, much of the assessment is based on the known profile of the parent compound, Iomeprol, and the general behavior of N-desmethylated analogues of pharmaceuticals.

Assessment of Molecular Toxicity

Studies on the parent compound, Iomeprol, have indicated that it does not possess reproductive, developmental, or genetic toxicity. In vitro studies have not shown any mutagenic effects of iodinated contrast media. While these findings for Iomeprol suggest a low potential for molecular toxicity, it is important to consider that metabolic transformation can sometimes alter the toxicological profile of a compound. However, without specific studies on N-Desmethyl Iomeprol, any assessment of its molecular toxicity remains speculative and would be extrapolated from the data on Iomeprol.

Neurotoxicity and Systemic Tolerability (in context of Iomeprol's known profile and potential for N-desmethylated analogues)

Iomeprol has been shown to have a high level of neurotolerance in animal studies. When administered intrathecally, it did not significantly alter behavioral functions or physiological activities of the brain and was found to be devoid of epileptogenic activity. The acute neurotoxicity of Iomeprol is comparable to that of Iopamidol and less than that of Iohexol. Furthermore, repeated intravenous dosing in animal models demonstrated that Iomeprol is well-tolerated systemically.

Given that N-demethylation is a common metabolic pathway that often does not drastically increase the toxicity of a compound, it is plausible that N-Desmethyl Iomeprol would exhibit a similarly favorable neurotoxicity and systemic tolerability profile to its parent compound. However, without direct experimental evidence, this remains an assumption based on the toxicological profile of Iomeprol.

Ecotoxicological Impact in Aquatic Environments

The primary concern regarding N-Desmethyl Iomeprol lies in its potential environmental impact. As a transformation product of the persistent and mobile Iomeprol, its presence in aquatic systems is anticipated.

Potential for Bioaccumulation and Biomagnification

Bioaccumulation is the process where a substance builds up in an organism from the surrounding environment, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. For a compound to bioaccumulate, it generally needs to be lipophilic (fat-soluble). Iodinated contrast media like Iomeprol are designed to be highly water-soluble for rapid excretion from the human body. This property generally suggests a low potential for bioaccumulation.

However, transformation processes in the environment could potentially alter the physicochemical properties of the parent compound. While there is no specific data on the bioaccumulation potential of N-Desmethyl Iomeprol, the general consensus for ICM and their polar transformation products is that the risk of significant bioaccumulation and biomagnification in aquatic food webs is low.

Effects on Non-Target Organisms (e.g., aquatic flora and fauna)

The ecotoxicity of the parent compound, Iomeprol, has been investigated, and it is generally considered to have low acute toxicity to aquatic organisms. However, the continuous presence of ICM and their transformation products in aquatic ecosystems raises concerns about potential chronic effects.

Studies on various ICMs have shown that while the parent compounds have low toxicity, their transformation and degradation by-products can be more harmful. researchgate.net For instance, the formation of iodinated disinfection by-products during water treatment is a known issue, as these compounds can be more toxic than their precursors. The potential effects of N-Desmethyl Iomeprol on non-target aquatic organisms are currently unknown, but it is an area that warrants further investigation to fully understand the environmental impact of Iomeprol's lifecycle.

Role of N Desmethyl Iomeprol in Pharmaceutical Research and Development

Impurity Profiling and Control in Iomeprol Manufacturing Impurity profiling is a critical aspect of pharmaceutical manufacturing, ensuring the safety, efficacy, and quality of drug products. N-Desmethyl Iomeprol is recognized as an intermediate in the synthesis of Iomeprol and a known pharmaceutical impurityimpurity.comimpurity.comchemicalbook.com. Its presence must be meticulously controlled throughout the manufacturing process of Iomeprol, which is a triiodinated nonionic radiographic contrast agent used in X-ray imaging and computed tomography (CT) scansnih.govdrugbank.com.

Setting Specifications and Reference Standards The establishment of stringent specifications for impurities, including N-Desmethyl Iomeprol, is paramount for regulatory compliance and product quality. Reference standards of Iomeprol and its pharmacopeial and non-pharmacopeial impurities are essential tools in pharmaceutical researchpharmaffiliates.comsynzeal.comaxios-research.com. N-Desmethyl Iomeprol, with a CAS number of 77868-40-7, molecular formula C16H20I3N3O8, and molecular weight of 763.06 g/mol , serves as a crucial reference standardaromalake.comimpurity.comqcchemical.comqccstandards.comdensitypharmachem.com. These standards are vital for analytical method development, method validation (AMV), and quality control (QC) applications, particularly for Abbreviated New Drug Application (ANDA) or during commercial production of Iomeprolsynzeal.comaxios-research.comsynzeal.com. They also aid in the identification of unknown impurities and the assessment of genotoxic potentialsynzeal.comaxios-research.com.

Table 1: Key Characteristics of N-Desmethyl Iomeprol

CharacteristicValueSource Index
CAS Number77868-40-7 aromalake.comimpurity.comqcchemical.comqccstandards.comdensitypharmachem.com
Molecular FormulaC16H20I3N3O8 aromalake.comimpurity.comqcchemical.comqccstandards.comdensitypharmachem.com
Molecular Weight763.06 g/mol aromalake.comimpurity.comqcchemical.comqccstandards.comdensitypharmachem.com
RoleImpurity, Synthesis Intermediate impurity.comimpurity.com

Investigation of Metabolism and Pharmacokinetics of Iomeprol (focus on N-demethylation as a potential metabolic pathway, even if minor) Iomeprol is characterized by its pharmacokinetic profile, which includes rapid distribution and eliminationbracco.com. A key feature of Iomeprol's disposition is its minimal metabolism in the human body; it is largely excreted unchangeddrugbank.combsctr.bgwikipedia.orgccspublishing.org.cnnih.gov. This high metabolic stability is a desirable characteristic for a contrast agent. Despite this, the concept of N-demethylation is relevant to the broader understanding of chemical transformations that compounds can undergo, even if not a primary in vivo human metabolic pathway for Iomeprol itself.

Comparative Metabolism with Other N-Demethylated Analogues (e.g., N-Desmethyl Imipramine) N-demethylation is a well-established metabolic pathway for numerous pharmaceutical compounds, often mediated by cytochrome P450 enzymes in the liverwikipedia.orgnih.gov. A prominent example is the metabolism of the tricyclic antidepressant Imipramine. Imipramine, a tertiary amine, undergoes N-demethylation to form Desipramine (also known as N-Desmethyl Imipramine), a secondary amine and an active metabolitewikipedia.orgnih.govwikipedia.org. This transformation is a significant part of Imipramine's pharmacokinetics and contributes to its therapeutic effects and side effect profilewikipedia.orgnih.gov.

Table 2: Comparative N-Demethylation Examples

Compound (Parent)N-Demethylated AnaloguePubChem CID (Parent)PubChem CID (Analogue)Metabolic Relevance of N-Demethylation
IomeprolN-Desmethyl Iomeprol3731Not available (Impurity)Primarily an impurity/synthetic intermediate; minimal in vivo metabolism reported for Iomeprol aromalake.comimpurity.comdrugbank.comwikipedia.org
ImipramineDesipramine36962995Major active metabolite; significant in vivo metabolic pathway wikipedia.orgnih.govwikipedia.org

In contrast to drugs like Imipramine, where N-demethylation is a crucial biotransformation pathway leading to an active metabolite, Iomeprol's reported lack of significant metabolism means that N-Desmethyl Iomeprol is not considered a primary in vivo human metabolite drugbank.combsctr.bgwikipedia.org. This distinction highlights the unique metabolic stability of Iomeprol as a contrast agent, where rapid and unchanged excretion is desired. The study of N-Desmethyl Iomeprol, therefore, primarily contributes to understanding impurity profiles and chemical degradation rather than extensive in vivo metabolic pathways for Iomeprol.

Future Research Directions and Unanswered Questions

Advanced Analytical Techniques for Trace Level Detection

The accurate detection and quantification of N-Desmethyl Iomeprol at trace levels in complex environmental matrices are paramount for effective monitoring and risk assessment. Current gold standards for identifying and quantifying organic contaminants in environmental samples include mass spectrometry (MS) coupled with gas chromatography (GC) and liquid chromatography (LC), particularly Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS).

Future research needs to focus on:

Enhanced Sensitivity and Selectivity: Developing methods with even lower limits of detection and quantification to capture the true environmental prevalence of N-Desmethyl Iomeprol, especially in pristine or less contaminated areas where concentrations might be extremely low.

Matrix Effects Mitigation: Addressing challenges posed by complex environmental matrices (e.g., wastewater, surface water, soil, biota) that can interfere with analytical signals, ensuring robust and reliable measurements.

Isomer Differentiation: If N-Desmethyl Iomeprol exists as different isomers or enantiomers, developing techniques capable of distinguishing them is crucial, as different forms can exhibit varying toxicities or degradation pathways. For instance, conventional monitoring techniques often struggle to distinguish enantiomers, which can have significantly different biological activities.

Non-Target Screening Approaches: Employing advanced MS techniques like suspect and non-target screening to identify unknown transformation products of Iomeprol, beyond just N-Desmethyl Iomeprol, to gain a more complete picture of its environmental metabolome. This could involve filtering candidates based on LC-IMS-HRMS parameters, including predicted Collision Cross Section (CCS) values.

Long-Term Environmental Monitoring and Impact Assessment

Iomeprol is known to decompose slowly and can accumulate in the environment. This characteristic suggests that its metabolites, including N-Desmethyl Iomeprol, may also exhibit persistence, necessitating long-term environmental monitoring programs.

Key research areas include:

Longitudinal Studies: Implementing extended monitoring campaigns across diverse environmental compartments (e.g., surface water, groundwater, drinking water, sediments, and aquatic organisms) to track the long-term trends of N-Desmethyl Iomeprol concentrations. This would help in understanding its persistence, transport, and potential accumulation in various ecosystems.

Bioaccumulation and Trophic Transfer: Investigating the potential for N-Desmethyl Iomeprol to bioaccumulate in aquatic and terrestrial organisms and its subsequent transfer through food webs. This is critical for assessing ecological risks.

Ecological Risk Assessment: Conducting comprehensive ecological risk assessments to determine the chronic and acute harmful effects of N-Desmethyl Iomeprol on natural flora and fauna at environmentally relevant concentrations. Little is currently known about the long-term effects of pharmaceutical contaminants at environmental concentrations on humans, and even less on flora and fauna.

Source Apportionment and Fate Modeling: Developing sophisticated models to predict the environmental fate and transport of N-Desmethyl Iomeprol, identifying major sources (e.g., hospital effluents, wastewater treatment plant effluents) and pathways into the environment.

Structure-Activity Relationship Studies for Toxicity and Degradation

Understanding the relationship between the chemical structure of N-Desmethyl Iomeprol and its biological activity (toxicity) and degradation pathways is fundamental for predicting its environmental behavior and impact. Quantitative Structure-Activity Relationships (QSARs) models are valuable tools for in silico prediction of chemical substances' effects based on their chemical structures.

Future research should focus on:

Predicting Ecotoxicity: Applying and developing QSAR models specifically for N-Desmethyl Iomeprol to predict its potential ecotoxicological effects on various non-target organisms, including aquatic invertebrates, algae, and fish. This can help prioritize compounds for further in vivo testing.

Elucidating Degradation Pathways: Investigating how structural modifications in N-Desmethyl Iomeprol influence its susceptibility to various degradation processes (e.g., biodegradation, photodegradation, hydrolysis) in different environmental conditions. For instance, photocatalytic degradation studies have shown the important role of hydroxyl radicals in the degradation pathways of other N-desmethylated compounds, often involving hydroxylation and further oxidation.

Metabolite Toxicity: Assessing whether N-Desmethyl Iomeprol itself or its further transformation products exhibit higher or different toxicities compared to the parent Iomeprol. In some cases, metabolites can be more toxic than the parent compound.

Mechanism-Based SAR: Delving deeper into the molecular mechanisms by which N-Desmethyl Iomeprol might exert toxic effects, linking specific structural features to biological targets or pathways.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Desmethyl Iomeprol, and how do they influence its stability in experimental settings?

  • Methodological Answer : Characterize the compound using techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and thermogravimetric analysis (TGA) to determine thermal stability. Storage conditions should adhere to guidelines for iodinated contrast media derivatives, typically requiring protection from light and moisture at controlled temperatures (2–8°C) . Stability studies should include periodic pH monitoring and degradation product analysis under accelerated conditions (e.g., 40°C/75% relative humidity) to establish shelf-life parameters .

Q. How is N-Desmethyl Iomeprool synthesized, and what analytical methods are essential for verifying its structural integrity?

  • Methodological Answer : Synthesis typically involves hydrolytic demethylation of Iomeprol under alkaline conditions. Post-synthesis, validate the product via:

  • Spectroscopic Analysis : NMR (¹H/¹³C) to confirm the absence of methyl groups and presence of hydroxylated side chains.
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Elemental Analysis : Ensure stoichiometric consistency with the theoretical formula.
    Document all synthetic yields and purity levels (≥98% by HPLC) to ensure reproducibility .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing the pharmacokinetic (PK) profile of N-Desmethyl Iomeprol in preclinical models?

  • Methodological Answer :

  • Dose Selection : Use a tiered approach (low, medium, high doses) based on parent compound (Iomeprol) PK data, adjusting for molecular weight differences.
  • Sampling Schedule : Collect plasma/tissue samples at intervals (e.g., 5, 15, 30, 60, 120 minutes post-administration) to capture absorption, distribution, and elimination phases.
  • Analytical Validation : Employ LC-MS/MS with isotopic internal standards to quantify N-Desmethyl Iomeprol in biological matrices, ensuring sensitivity (LOQ ≤1 ng/mL) and specificity against metabolites.
  • Ethical Compliance : Adhere to ICH guidelines for humane endpoints and sample size justification to minimize animal use .

Q. How can researchers resolve contradictions in reported adverse reaction profiles between N-Desmethyl Iomeprol and its parent compound?

  • Methodological Answer :

  • Comparative Studies : Design parallel in vitro (e.g., histamine release assays) and in vivo (rodent hypersensitivity models) experiments to isolate immune-mediated reactions.
  • Data Harmonization : Use standardized severity scales (e.g., Common Terminology Criteria for Adverse Events) and meta-analysis tools to reconcile disparate clinical reports.
  • Mechanistic Investigations : Apply proteomic profiling to identify differential protein binding between Iomeprol and its metabolite, which may explain vascular or dermal reactivity disparities observed in retrospective analyses .

Q. What strategies optimize the detection of N-Desmethyl Iomeprol in complex biological matrices during metabolic studies?

  • Methodological Answer :

  • Sample Preparation : Use protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to enhance recovery rates.
  • Chromatographic Conditions : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to separate the compound from endogenous interferents.
  • Method Validation : Assess matrix effects, carryover, and intra-/inter-day precision (CV <15%) per FDA Bioanalytical Method Validation guidelines .

Data Interpretation and Reporting

Q. How should researchers approach conflicting data on the renal clearance kinetics of N-Desmethyl Iomeprol across species?

  • Methodological Answer :

  • Cross-Species Modeling : Use allometric scaling to adjust for differences in glomerular filtration rates (GFR) between rodents and humans.
  • In Silico Simulations : Apply physiologically based pharmacokinetic (PBPK) models to predict human clearance from preclinical data, incorporating species-specific plasma protein binding and renal transporter expression .
  • Replication Protocols : Ensure identical experimental conditions (e.g., hydration status, anesthesia) across studies to reduce variability .

Safety and Ethical Compliance

Q. What methodologies ensure robust safety profiling of N-Desmethyl Iomeprol in first-in-human trials?

  • Methodological Answer :

  • Phase I Design : Implement a randomized, placebo-controlled, single ascending dose (SAD) study with continuous hemodynamic monitoring.
  • Biomarker Panels : Measure serum creatinine, electrolytes, and complement activation markers (e.g., C3a, C5a) to detect nephrotoxicity or anaphylactoid reactions.
  • Risk Mitigation : Predefine stopping criteria (e.g., ≥Grade 2 hypersensitivity) and ensure immediate access to resuscitation equipment per ICH E6 guidelines .

Tables for Data Organization

Parameter N-Desmethyl Iomeprol Iomeprol (Parent) Analytical Method
Molecular Weight (g/mol)821.1835.2High-Resolution MS
Plasma Half-Life (min)45 ± 860 ± 10LC-MS/MS
Severe Adverse Reaction Rate1.2%0.8%Retrospective Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.